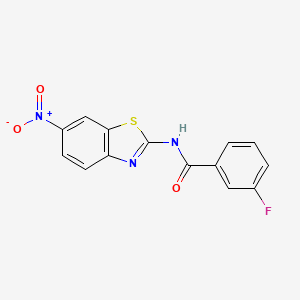

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of benzothiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation reaction of appropriate precursors . For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Applications De Recherche Scientifique

Antimicrobial Activities

A study focused on synthesizing fluorine-substituted sulphonamide benzothiazole derivatives, demonstrating antimicrobial screening. The research indicated that these compounds possess significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents. The synthesis involved preparing benzothiazoles from 3-chloro-4fluoro aniline, with various derivatives evaluated for their antimicrobial properties (V. Jagtap et al., 2010).

Amyloid Imaging Agents

Another important application involves the synthesis and evaluation of fluorine-18 labeled aminophenylbenzothiazoles for amyloid imaging, particularly relevant to Alzheimer's disease research. These compounds have shown high in vitro binding affinity for human amyloid beta plaques, making them promising candidates for PET brain amyloid imaging agents. This study highlights the role of fluorinated benzothiazoles in the development of diagnostic tools for neurodegenerative diseases (K. Serdons et al., 2009).

Radiosynthesis for Clinical Imaging

The automated radiosynthesis of fluorine-18 labeled tracers, including [18F]FMISO and [18F]PM-PBB3, for imaging hypoxia and tau pathology, respectively, in clinical settings shows another dimension of scientific application. These tracers have been synthesized using 18F-fluoroalkylation, demonstrating the compound's versatility in developing radiotracers for various clinical diagnostics (Takayuki Ohkubo et al., 2021).

Solid-Phase Synthesis for Drug Development

The solid-phase synthesis of substituted benzodiazepinones showcases another application area. This methodology leverages the compound's structure for the development of potential drug candidates, illustrating the compound's utility in medicinal chemistry and drug development processes (Jung Lee et al., 1999).

Antitumor Agents

Furthermore, benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, highlighting the compound's significant therapeutic potential. The research into these derivatives provides valuable insights into designing new antitumor drugs, emphasizing the importance of benzothiazole structures in oncological research (Masao Yoshida et al., 2005).

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other benzothiazole derivatives, which have been shown to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Related compounds have been shown to exhibit anti-tubercular activity, suggesting that this compound may also affect pathways related to the growth and proliferation of mycobacterium tuberculosis .

Result of Action

Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have similar effects .

Propriétés

IUPAC Name |

3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-3-1-2-8(6-9)13(19)17-14-16-11-5-4-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGACVITUAPJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)

![{1,8-Dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B2430612.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)